2,3-Dioxoindoline-6-carbaldehyde
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Overview
Description
2,3-Dioxoindoline-6-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by its unique structure, which includes both an aldehyde and a dioxoindoline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxoindoline-6-carbaldehyde typically involves the oxidation of indole derivatives. One common method is the oxidation of indole-2,3-dione (isatin) using oxidizing agents such as nitric acid or chromic acid . Another approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring, followed by further oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxoindoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Nitric acid, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2,3-Dioxoindoline-6-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dioxoindoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Isatin (indole-2,3-dione): Shares the dioxoindoline structure but lacks the aldehyde group.
Indole-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of the 6-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Uniqueness: 2,3-Dioxoindoline-6-carbaldehyde is unique due to its combination of an aldehyde group and a dioxoindoline moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2,3-dioxo-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-5-1-2-6-7(3-5)10-9(13)8(6)12/h1-4H,(H,10,12,13) |
InChI Key |
VAWUEFSAMKXCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)C2=O |
Origin of Product |
United States |
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